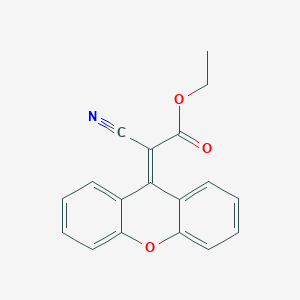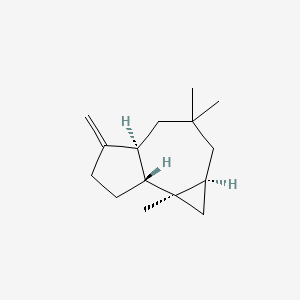
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-: is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Utilized in drug discovery and development processes.
Industry:
- Applied in the production of fragrances and flavors.
- Used as a building block in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Cyclohexene-4-carboxaldehyde
- 1-Formyl-3-cyclohexene
- 1,2,3,6-Tetrahydrobenzaldehyde
- 1,2,5,6-Tetrahydrobenzaldehyde
Comparison:
- Uniqueness: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- is unique due to the presence of the hydroxy and methylpropylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- Reactivity: The additional functional groups in this compound allow for a wider range of chemical reactions and potential applications in various fields.
Propriétés
Numéro CAS |
72927-97-0 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
5-(2-hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)7-9-4-3-5-10(6-9)8-12/h3-4,7-8,10,13H,5-6H2,1-2H3 |
Clé InChI |
HZHOPLNHGZJIDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C1CC(CC=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)


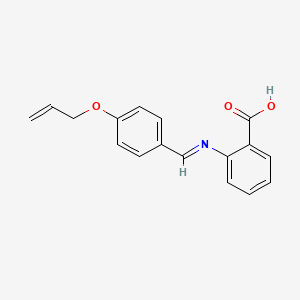
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
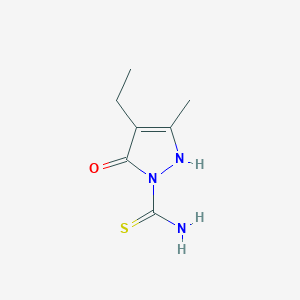

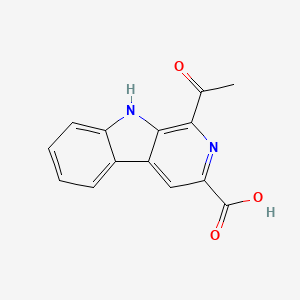
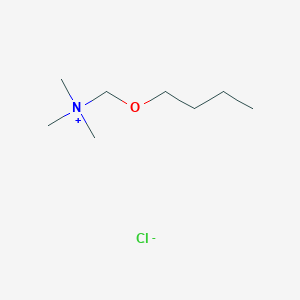
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

